molecular formula C19H18ClN3O B588004 N-Nitroso Desloratadine CAS No. 1246819-22-6

N-Nitroso Desloratadine

Cat. No. B588004
M. Wt: 339.823
InChI Key: BLGRQBLVAJWKOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Nitroso Desloratadine is a nitrosamine . It is a biotransformation of Desloratadine, which is an orally potent peripheral histamine H1-receptor inhibitor . It doesn’t have any sedative properties and is also evaluated for the treatment of seasonal allergic rhinitis (SAR), perennial allergic rhinitis (PAR), and chronic idiopathic urticaria (CIU) .


Synthesis Analysis

The synthesis of N-Nitroso Desloratadine involves nitrosation, a process where nitrosamines are formed by chemical reactions that occur during API manufacturing . This can happen from starting materials, intermediates, reactants, reuse of solvents, and by-products . The forced degradation study was performed with a fourfold molar excess of sodium nitrite, relative to the drug substance, at pH 3-4 for 4 hours at 37°C .


Molecular Structure Analysis

The molecular formula of N-Nitroso Desloratadine is C19H18ClN3O . Its molecular weight is 339.82 . The structure of N-Nitroso Desloratadine is 8-Chloro-11-(1-nitrosopiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine .


Chemical Reactions Analysis

The chemical reactions involved in the formation of N-Nitroso Desloratadine include direct nitrosation or the formation of N-nitroso compounds (NOCs) after dealkylation . The mass analysis then focused on direct N-nitrosation or N-nitroso compounds (NOCs) formed after dealkylation .


Physical And Chemical Properties Analysis

N-Nitroso Desloratadine is a solid substance . It is soluble in DMSO and Methanol .

Scientific Research Applications

Analytical Methods Development

  • Various analytical methods were established for the determination of desloratadine, which could be extended to the analysis of N-Nitroso Desloratadine. These methods include spectrophotometric, spectrofluorometric, and HPLC techniques, demonstrating high specificity and sensitivity in pharmaceutical preparations and biological fluids. The proposed methodologies could significantly contribute to the accurate determination of N-Nitroso Desloratadine in various contexts (El-enany, El-Sherbiny, & Belal, 2007).

Understanding Chemical Interactions and Complex Formation

  • A study on the inclusion complex of desloratadine with β-cyclodextrin revealed insights into molecular interactions, which could be pivotal for understanding the behavior of N-Nitroso Desloratadine in similar environments. The research showed the formation of a 1:1 inclusion complex, suggesting potential interactions that N-Nitroso Desloratadine could have with other compounds (Ali, Upadhyay, & Maheshwari, 2007).

Potential Applications in Environmental Remediation

  • Research on the aerobic mineralization of nitroguanidine by Variovorax strain VC1 highlights the potential of microbial degradation in environmental remediation. This process, involving enzymatic hydroxylation and decomposition leading to the formation of nitrogen and carbon oxides, could be explored for N-Nitroso Desloratadine, considering its nitroso moiety and the potential environmental impact (Perreault et al., 2012).

Insights into Molecular Rearrangements

  • The study on Fischer–Hepp type rearrangement in pyrimidines provides valuable insights into molecular rearrangements involving nitroso groups. This could be instrumental in understanding the chemical behavior and potential transformations of N-Nitroso Desloratadine under different conditions, which is crucial for its safe handling and potential applications (Čikotienė, Jonušis, & Jakubkienė, 2013).

Understanding Metabolism and Enzyme Interactions

  • A comprehensive analysis of the metabolism of desloratadine revealed the involvement of specific enzymes in its biotransformation. This understanding is crucial for exploring the metabolic pathways of N-Nitroso Desloratadine, especially considering the potential health implications of its metabolites. Identifying the specific enzymes involved can help in assessing drug interactions and toxicity profiles (Kazmi et al., 2015).

Safety And Hazards

N-Nitroso Desloratadine is a highly toxic organic compound and a suspected human carcinogen . It’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves should be used when handling this compound .

Future Directions

The unexpected presence of nitrosamines in drug products has led to recalls and has shown that pharmaceutical companies and regulatory agencies did not focus on these substances in the past during drug development . This has led to the implementation of procedures in preapproval drug development and postapproval risk assessment to prevent unexpected findings in the future . The FDA has issued a final guidance on Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities .

properties

IUPAC Name

13-chloro-2-(1-nitrosopiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-21-19(14)18(17)13-7-10-23(22-24)11-8-13/h1-2,5-6,9,12H,3-4,7-8,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLGRQBLVAJWKOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)Cl)C(=C3CCN(CC3)N=O)C4=C1C=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858203
Record name 8-Chloro-11-(1-nitrosopiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Nitroso Desloratadine

CAS RN

1246819-22-6
Record name 8-Chloro-11-(1-nitrosopiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13-chloro-2-(1-nitrosopiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
4
Citations
W Wichitnithad, S Nantaphol, K Noppakhunsomboon… - Talanta, 2023 - Elsevier
Nitrosamine impurities in pharmaceuticals have recently been concerned for several national regulatory agencies to avoid carcinogenic and mutagenic effects in patients. The demand …
Number of citations: 6 www.sciencedirect.com
Y Wang, S You, M Ruan, F Wang, C Ma… - European Journal of …, 2021 - Wiley Online Library
… Meanwhile, in a gram-scale reaction using the established electrochemical strategy, good yields of the valuable N-Nitroso Desloratadine (CAS:1246819-22-6, 50 mg/1100 USD, from …
B Tuesuwan, V Vongsutilers - Journal of Pharmaceutical Sciences, 2023 - Elsevier
The current global situation of nitrosamine contamination has expanded from angiotensin-II receptor blockers (ARBs) to wide range of medicines as the risk of contamination via the …
Number of citations: 3 www.sciencedirect.com
Y Zhang, Q Yu, X Wang, W Guo - Chemical Engineering Journal, 2023 - Elsevier
The conversion of abundant nitrogen into various nitrogen-containing chemicals has high academic and economic values. Traditional artificial nitrogen cycle conversion requires high …
Number of citations: 0 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.